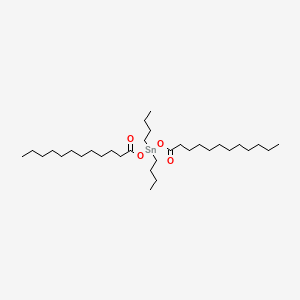
Dibutyltin dilaurate
Cat. No. B1670440
Key on ui cas rn:
77-58-7
M. Wt: 631.6 g/mol
InChI Key: UKLDJPRMSDWDSL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US04255541
Procedure details


About 50 grams of the mercaptoisocyanate solution prepared in Example 1 along with 0.01 g of dibutyltin dilaurate should be added to about 40 grams of the above prepared polyester and heated for about 3 hours at 100° C. to form a polyester having reactive mercapto groups.
Name
mercaptoisocyanate
Quantity
50 g
Type
reactant
Reaction Step One


[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
SN=[C:3]=[O:4].[C:5]([O-:18])(=[O:17])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]CCCC.C([O-])(=[O:31])CCCCCCCCCCC.C([Sn+2]CCCC)CCC>>[C:3]([OH:4])(=[O:31])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][C:5]([OH:18])=[O:17] |f:1.2.3|
|
Inputs


Step One
|
Name
|
mercaptoisocyanate
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
SN=C=O
|
|
Name
|
|
|
Quantity
|
0.01 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC
|
Step Two
[Compound]
|
Name
|
polyester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a polyester having reactive mercapto groups
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCCCCCCC(=O)O)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
